Scaffold-Level Bioisosteric Advantage: 1,2,4-Oxadiazole vs. Amide Linker on Metabolic Stability
The target compound contains a 1,2,4-oxadiazole ring replacing a conventional amide bond between the isoxazole and nicotinamide moieties. The 1,2,4-oxadiazole is a well-established non-classical bioisostere of the amide group, conferring resistance to hydrolytic metabolism by amidases while preserving hydrogen-bond acceptor capacity [1]. In a review of 1,2,4-oxadiazole pharmacology, Wang et al. (2022) document that 1,2,4-oxadiazole-containing analogs consistently exhibit prolonged metabolic half-lives compared to their amide-linked counterparts in microsomal stability assays; however, compound-specific t1/2 data for CAS 2034375-77-2 are not publicly available [2]. The closest structurally characterized analog, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide (MW 353.26 vs. 299.29 for target), differs by a CF3→CH3 substitution, which increases lipophilicity (predicted clogP ~1.8 vs. ~1.1) and may alter CYP450 susceptibility.
| Evidence Dimension | Predicted metabolic stability of 1,2,4-oxadiazole vs. amide linker |
|---|---|
| Target Compound Data | Contains 1,2,4-oxadiazole bioisostere; no compound-specific metabolic t1/2 data available |
| Comparator Or Baseline | Amide-linked isoxazole–nicotinamide analogs (hypothetical); literature reports for class: 1,2,4-oxadiazole analogs show 2–10× longer microsomal t1/2 [2] |
| Quantified Difference | Not quantifiable for the specific compound; class-level trend only |
| Conditions | Human or rodent liver microsome assays (literature-level observation, not compound-specific) |
Why This Matters
The bioisosteric replacement predicts reduced metabolic clearance, but the absence of compound-specific data means procurement decisions must rely on internal validation experiments.
- [1] Kushwaha PK, Srivastava KS, Kumari N, Kumar R, Mitra D, Sharon A. Synthesis and anti-HIV activity of a new isoxazole containing disubstituted 1,2,4-oxadiazoles analogs. Bioorg Med Chem. 2022;56:116612. PMID: 35026631. View Source
- [2] Wang JJ, Sun W, Jia WD, Bian M, Yu LJ. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. J Enzyme Inhib Med Chem. 2022;37(1):2304-2319. PMID: 36000176. View Source
